molecular formula C15H24N2O B5003678 1-(2-ethoxybenzyl)-4-methyl-1,4-diazepane

1-(2-ethoxybenzyl)-4-methyl-1,4-diazepane

Cat. No.: B5003678
M. Wt: 248.36 g/mol
InChI Key: RZWLMPQXLBMHOW-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzyl)-4-methyl-1,4-diazepane is a chemical compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxybenzyl)-4-methyl-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced via a nucleophilic substitution reaction where the diazepane reacts with 2-ethoxybenzyl chloride in the presence of a base such as sodium hydride.

    Methylation: The final step involves the methylation of the diazepane ring using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxybenzyl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxybenzyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-(2-Ethoxybenzyl)-4-methyl-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Benzyl-4-methyl-1,4-diazepane: Similar structure but lacks the ethoxy group.

    1-(2-Methoxybenzyl)-4-methyl-1,4-diazepane: Similar structure with a methoxy group instead of an ethoxy group.

    1-(2-Chlorobenzyl)-4-methyl-1,4-diazepane: Similar structure with a chloro group instead of an ethoxy group.

Uniqueness: 1-(2-Ethoxybenzyl)-4-methyl-1,4-diazepane is unique due to the presence of the ethoxybenzyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-18-15-8-5-4-7-14(15)13-17-10-6-9-16(2)11-12-17/h4-5,7-8H,3,6,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWLMPQXLBMHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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